molecular formula C25H26N6O2 B2552578 (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(p-tolyl)piperazin-1-yl)methanone CAS No. 1251705-08-4

(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(p-tolyl)piperazin-1-yl)methanone

Cat. No. B2552578
CAS RN: 1251705-08-4
M. Wt: 442.523
InChI Key: BJQGJQASKAGRGC-UHFFFAOYSA-N
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Description

(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(p-tolyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H26N6O2 and its molecular weight is 442.523. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Novel pyrazole and isoxazole derivatives, including variants similar to the mentioned compound, have been synthesized and characterized, showing potential as antibacterial and antifungal agents. These compounds were evaluated for their efficacy against various bacterial and fungal strains, displaying significant activity (Sanjeeva et al., 2022).
  • Another study focused on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, highlighting the structural intricacies of these compounds through IR, 1H NMR, and HRMS spectroscopy, alongside X-ray crystal analysis (Lv et al., 2013).

Biological Activity and Applications

  • A specific compound identified as EST64454, a σ1 receptor antagonist, was reported for its synthesis, high aqueous solubility, and promising application in pain management. This compound exhibited significant antinociceptive properties in various animal models, suggesting potential for clinical use (Díaz et al., 2020).
  • Research on thiazolyl pyrazole and benzoxazole derivatives, including structures akin to the query compound, demonstrated antibacterial screening potential. These synthesized compounds were subjected to antimicrobial activity tests, revealing their efficacy against specific pathogens (Landage et al., 2019).

properties

IUPAC Name

[1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazol-3-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c1-3-23-26-24(28-33-23)19-6-10-21(11-7-19)31-13-12-22(27-31)25(32)30-16-14-29(15-17-30)20-8-4-18(2)5-9-20/h4-13H,3,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQGJQASKAGRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.